molecular formula C18H18N4O2 B2703032 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)piperidine-3-carboxylic acid CAS No. 1795083-99-6

1-(6-(1H-indol-1-yl)pyrimidin-4-yl)piperidine-3-carboxylic acid

Cat. No.: B2703032
CAS No.: 1795083-99-6
M. Wt: 322.368
InChI Key: NKFMFERBUHORRV-UHFFFAOYSA-N
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Description

1-(6-(1H-indol-1-yl)pyrimidin-4-yl)piperidine-3-carboxylic acid is a complex organic compound that features an indole moiety, a pyrimidine ring, and a piperidine carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)piperidine-3-carboxylic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the formation of the pyrimidine ring, and finally the introduction of the piperidine carboxylic acid group. Key steps may include:

    Formation of Indole Derivative: This can be achieved through Fischer indole synthesis or other methods involving the cyclization of phenylhydrazines with ketones or aldehydes.

    Pyrimidine Ring Formation: This step often involves the condensation of appropriate amines with carbonyl compounds under acidic or basic conditions.

    Piperidine Carboxylic Acid Introduction: This can be done through nucleophilic substitution reactions, where a piperidine derivative is reacted with a carboxylic acid precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(6-(1H-indol-1-yl)pyrimidin-4-yl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

    Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the indole and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and bases like sodium hydride.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Various substituted indole and pyrimidine derivatives.

Scientific Research Applications

1-(6-(1H-indol-1-yl)pyrimidin-4-yl)piperidine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol.

    Pyrimidine Derivatives: Compounds such as cytosine and thymine.

    Piperidine Carboxylic Acids: Compounds like piperidine-4-carboxylic acid.

Uniqueness

1-(6-(1H-indol-1-yl)pyrimidin-4-yl)piperidine-3-carboxylic acid is unique due to its combination of three distinct functional groups, each contributing to its diverse chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

1-(6-indol-1-ylpyrimidin-4-yl)piperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c23-18(24)14-5-3-8-21(11-14)16-10-17(20-12-19-16)22-9-7-13-4-1-2-6-15(13)22/h1-2,4,6-7,9-10,12,14H,3,5,8,11H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKFMFERBUHORRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=NC(=C2)N3C=CC4=CC=CC=C43)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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